Home > Products > Screening Compounds P34857 > (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime -

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime

Catalog Number: EVT-10898519
CAS Number:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime is a chemical compound with the molecular formula C12H14FNOC_{12}H_{14}FNO. This compound features a unique structure characterized by a fluorophenyl group, a methyl group, and an oxime functional group. Its synthesis and applications are of interest in various fields, particularly in medicinal chemistry and biological research.

Source

This compound is typically synthesized from its precursor, (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one, through the reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This process can be conducted in aqueous or alcoholic media under controlled temperature conditions to ensure effective formation of the oxime derivative.

Classification

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime is classified as an oxime, which is a type of compound characterized by the presence of a hydroxylamine group (C=NOH-C=N-OH). It is also categorized under organic compounds due to its carbon-based structure and is recognized for its potential biological activities, particularly as an enzyme inhibitor.

Synthesis Analysis

Methods

The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime generally involves:

  1. Formation of the Oxime: The reaction begins with the condensation of hydroxylamine hydrochloride with (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one. Sodium acetate is often used as a base to facilitate this reaction.
  2. Reaction Conditions: The reaction can be performed in either aqueous or alcoholic media at controlled temperatures to optimize yield and purity.

Technical Details

 1E 3E 1 4 Fluorophenyl 2 methyl 1 penten 3 one+Hydroxylamine 1E 3E 1 4 Fluorophenyl 2 methyl 1 penten 3 one oxime\text{ 1E 3E 1 4 Fluorophenyl 2 methyl 1 penten 3 one}+\text{Hydroxylamine}\rightarrow \text{ 1E 3E 1 4 Fluorophenyl 2 methyl 1 penten 3 one oxime}

This process may involve purification steps such as recrystallization or chromatography to isolate the desired product from side reactions or unreacted starting materials.

Molecular Structure Analysis

Structure

The molecular structure of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime can be depicted using its IUPAC name: (NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine.

Data

PropertyValue
Molecular FormulaC12H14FNOC_{12}H_{14}FNO
Molecular Weight207.24 g/mol
InChIInChI=1S/C12H14FNO/c1-3...
InChI KeyHKROEBDHHKMNBZ-BYKJOZEVSA-N
Canonical SMILESCCC(=NO)C(=CC1=CC=C(C=C1)F)C

The structure includes a double bond between carbon atoms at positions 2 and 3, along with an oxime functional group at position 3.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime can undergo several chemical transformations:

  • Oxidation: The oxime group can be oxidized to produce nitroso derivatives.
  • Reduction: The compound can be reduced to yield the corresponding amine.
  • Substitution: The fluorophenyl group is capable of participating in electrophilic aromatic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Hydrogen peroxide or peracids.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution Catalysts: Aluminum chloride or iron(III) chloride.

The major products formed from these reactions include nitroso derivatives from oxidation, amines from reduction, and various substituted fluorophenyl derivatives from substitution reactions.

Mechanism of Action

The mechanism of action for (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime primarily involves its interaction with specific molecular targets within biological systems.

Process

The oxime functional group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl moiety enhances binding affinity to certain receptors, which may contribute to its biological effects such as anti-inflammatory and anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Appearance: Generally exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity with nucleophiles due to the electrophilic nature of the carbon adjacent to the oxime group.

Relevant data suggests that this compound's stability and reactivity make it suitable for further chemical modifications and applications in synthetic chemistry .

Applications

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime has various applications across scientific disciplines:

Scientific Uses

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential applications as an enzyme inhibitor and in studies related to pain sensation through its action on transient receptor potential ankyrin 1 receptors.
  • Medicine: Explored for therapeutic properties including anticancer and anti-inflammatory activities.
  • Industry: Utilized in developing new materials and as a reagent in various chemical processes .
Introduction to TRPA1 Receptor Modulation in Nociception and Inflammation

Role of Transient Receptor Potential Ankyrin 1 in Sensory Neuron Activation and Pain Pathways

Transient Receptor Potential Ankyrin 1 is a nonselective cation channel predominantly expressed in a subset of primary sensory neurons within dorsal root ganglia, trigeminal ganglia, and vagal ganglia. Structurally, it is characterized by an exceptionally long N-terminal domain containing 14–18 ankyrin repeats, a feature distinguishing it from other transient receptor potential channels. This domain harbors critical cysteine and lysine residues that form disulfide bridges, enabling activation by electrophilic compounds and reactive oxygen species [1] [5]. The channel functions as a multimodal sensor, detecting exogenous irritants (e.g., environmental electrophiles) and endogenous inflammatory mediators (e.g., prostaglandins, bradykinin, and reactive oxygen species) generated during tissue injury or oxidative stress [1] [3] [9].

Approximately 30–50% of Transient Receptor Potential Ankyrin 1-expressing neurons are peptidergic, co-expressing neuropeptides like substance P and calcitonin gene-related peptide. These neurons predominantly comprise unmyelinated C-fibers and thinly myelinated Aδ-fibers, which mediate slow, burning pain and fast, sharp pain, respectively [1] [10]. Upon activation, Transient Receptor Potential Ankyrin 1 facilitates calcium and sodium influx, leading to membrane depolarization, action potential generation, and subsequent release of pro-inflammatory neuropeptides from peripheral nerve terminals. This neurogenic inflammation amplifies peripheral sensitization and contributes to central signaling cascades in the spinal dorsal horn [1] [5] [9].

Preclinical evidence confirms Transient Receptor Potential Ankyrin 1's involvement in diverse pain states:

  • Inflammatory Pain: Tumor necrosis factor-alpha and interleukin-6 upregulate Transient Receptor Potential Ankyrin 1 expression in sensory neurons, potentiating responses to inflammatory mediators like bradykinin [5].
  • Neuropathic Pain: Nerve injury induces compensatory Transient Receptor Potential Ankyrin 1 overexpression in adjacent uninjured dorsal root ganglia neurons, driving mechanical allodynia and cold hyperalgesia [5].
  • Migraine: Trigeminal ganglion Transient Receptor Potential Ankyrin 1 activation releases calcitonin gene-related peptide, a key mediator in migraine pathophysiology [9].

Table 1: Neuronal Distribution and Functional Properties of Transient Receptor Potential Ankyrin 1

LocationNeuronal SubtypeCo-Expression MarkersPrimary Pain Role
Dorsal Root GangliaC-fibers, Aδ-fibersSubstance P, Calcitonin Gene-Related Peptide (30–50%)Mechanical/Chemical nociception
Trigeminal GangliaC-fibersTransient Receptor Potential Vanilloid 1 (70%)Migraine, Orofacial pain
Vagal GangliaVisceral afferentsPurinergic P2X3, Naᵥ1.8Visceral hyperalgesia
Central Nervous System*Hippocampus, AmygdalaLimited co-expression dataModulatory (poorly defined)

Central Nervous System expression remains functionally enigmatic but is confirmed immunohistochemically [1] [9].

Rationale for Targeting Transient Receptor Potential Ankyrin 1 in Analgesic Drug Development

The imperative to develop Transient Receptor Potential Ankyrin 1 antagonists stems from two key factors: the channel's validated role as a pain amplifier across multiple pathologies, and the pronounced species-dependent differences in Transient Receptor Potential Ankyrin 1 pharmacology that hinder translational predictability. Human Transient Receptor Potential Ankyrin 1 exhibits divergent responses to chemical agonists (e.g., icilin) and thermal stimuli compared to rodent orthologs, complicating preclinical-to-clinical extrapolation [5] . Consequently, human-specific pain models are essential for evaluating candidate therapeutics.

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime (research code A-967079) emerged as a potent and selective antagonist with demonstrated efficacy in human models. Its molecular structure features a fluorinated phenyl group and an oxime functional group, enabling non-covalent, non-competitive inhibition of the channel. This compound exhibits >100-fold selectivity over other transient receptor potential channels (Transient Receptor Potential Vanilloid 1, Transient Receptor Potential Melastatin 8) and unrelated targets, minimizing off-target effects [7] .

In a pivotal human psychophysical study, intraepidermal injections of the selective agonist JT010 (0.1–1 μM) elicited dose-dependent pain (half-maximal effective concentration = 0.31 μM). Co-injection of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime (10 μM) abolished this pain response, confirming target engagement and validating Transient Receptor Potential Ankyrin 1 as a standalone pain generator in humans. Crucially, JT010 exhibits negligible activity at Transient Receptor Potential Vanilloid 1 ≤1 μM, isolating Transient Receptor Potential Ankyrin 1-mediated effects .

Table 2: Pharmacological Profile of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime

PropertyCharacterizationExperimental ModelSignificance
Mechanism of ActionNon-competitive antagonistRecombinant human Transient Receptor Potential Ankyrin 1 assaysPrevents channel opening irrespective of agonist binding
PotencyHalf-maximal inhibitory concentration = 67 nMCalcium influx assaysSubmicromolar activity enables in vivo use
Selectivity>100-fold vs. Transient Receptor Potential Vanilloid 1, Transient Receptor Potential Melastatin 8Panel screeningMinimizes off-target analgesia or adverse effects
Target EngagementAbolished JT010-induced pain at 10 μMHuman intraepidermal injectionValidates human Transient Receptor Potential Ankyrin 1 target
Chemical StabilityAdsorbs to polypropylene; requires glass handlingHigh-performance liquid chromatography analysisCritical for accurate dosing in research [7]

Beyond acute pain models, Transient Receptor Potential Ankyrin 1 antagonism holds therapeutic potential for conditions involving channel sensitization:

  • Chronic Inflammatory Disorders: In arthritis models, tumor necrosis factor-alpha enhances Transient Receptor Potential Ankyrin 1 membrane trafficking and sensitivity, contributing to persistent joint pain [5].
  • Neuropathies: Oxaliplatin chemotherapy generates oxidative stress products (e.g., 4-hydroxynonenal) that covalently modify and sensitize Transient Receptor Potential Ankyrin 1, inducing cold allodynia reversible by antagonists [3].
  • Diabetic Neuropathy: Methylglyoxal accumulation activates Transient Receptor Potential Ankyrin 1 via post-translational modification, driving mechanical hyperalgesia [9].

The development of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime and related antagonists thus provides tools to dissect the Transient Receptor Potential Ankyrin 1-dependent component of human pain disorders and accelerate the design of clinically effective inhibitors [5] .

Properties

Product Name

(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime

IUPAC Name

(NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

InChI

InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12-

InChI Key

HKROEBDHHKMNBZ-BYKJOZEVSA-N

Canonical SMILES

CCC(=NO)C(=CC1=CC=C(C=C1)F)C

Isomeric SMILES

CC/C(=N/O)/C(=C/C1=CC=C(C=C1)F)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.